molecular formula C17H15BrF3NO3 B6495123 2-bromo-5-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351631-84-9

2-bromo-5-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B6495123
CAS No.: 1351631-84-9
M. Wt: 418.2 g/mol
InChI Key: VOFFVFCJHYHQKH-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a benzamide derivative featuring a bromine atom at the 2-position and a methoxy group at the 5-position on the benzamide core. This compound belongs to a class of benzamides studied for their pharmacological properties, particularly as inhibitors of ion channels or enzymes.

Properties

IUPAC Name

2-bromo-5-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF3NO3/c1-25-12-7-8-14(18)13(9-12)15(23)22-10-16(24,17(19,20)21)11-5-3-2-4-6-11/h2-9,24H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFFVFCJHYHQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-5-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a complex organic compound with notable biological activities. Its unique structure includes a bromine atom, a trifluoromethyl group, and a benzamide moiety, which contribute to its interactions with biological systems. This article reviews the compound's synthesis, biological properties, and potential applications in medicinal chemistry.

The molecular formula for this compound is C17H15BrF3NO3, with a molecular weight of approximately 418.2 g/mol. The compound's structure facilitates various chemical reactions, enhancing its utility in research and pharmaceutical applications.

PropertyValue
Molecular FormulaC17H15BrF3NO3
Molecular Weight418.2 g/mol
Purity≥95%
Complexity Rating457

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Bromination of a suitable precursor.
  • Introduction of the trifluoromethyl group .
  • Formation of the benzamide moiety through an amide coupling reaction.

The reactions are generally conducted under inert atmospheres to minimize side reactions and may involve strong acids or bases to achieve desired yields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic regions of proteins or cell membranes. Additionally, the bromine atom can participate in halogen bonding, which may influence binding affinity and specificity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • In vitro testing showed significant cytotoxicity against tumor cells while exhibiting lower toxicity towards normal cells.
  • The selectivity index (SI), calculated as the ratio of IC50 values for normal versus tumor cells, indicated that this compound has promising selectivity for cancer therapy .

Case Studies

  • Cytotoxicity Against HeLa Cells : A study demonstrated that derivatives similar to this compound exhibited higher cytotoxicity against cervical cancer (HeLa) cells compared to normal liver cells. The selectivity index was notably high for these compounds, suggesting potential for targeted cancer therapies .
  • Mechanistic Insights : Research indicated that the compound's efficacy could be linked to its ability to form stable interactions with DNA or specific protein targets involved in cell proliferation pathways .

Applications in Medicinal Chemistry

Due to its unique structural features and biological activity, this compound serves as:

  • A building block for synthesizing new pharmaceutical agents.
  • An intermediate in organic synthesis aimed at developing more complex molecules.
  • A candidate for materials science , particularly in creating fluorinated polymers with enhanced properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Benzamide derivatives are widely explored for their bioactivity. Below is a comparative analysis of structurally similar compounds:

Compound Name Key Substituents/Modifications Biological Target/Activity Reference
VU0543336 (N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide) 4-Trifluoromethoxy on benzamide; same N-substituent Potent inhibitor of SUR2-containing KATP channels (Kir6.1/SUR2B)
2-Hexanoylamino-1-(3-carboxyphenyl)benzamide (Compound 9) 2-Hexanoylamino; 3-carboxyphenyl PCAF histone acetyltransferase (HAT) inhibition (71% at 100 μM)
3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide 3-Bromo; 2-chloro-5-(trifluoromethyl)phenyl Not explicitly stated, but halogenated benzamides often target enzymes or receptors
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide 5-Bromo; 2-fluoro; 3-methyl; cyclopropylamide Intermediate for pharmaceuticals; structural simplicity enhances synthetic accessibility
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Sulfamoyl and oxadiazole modifications Antifungal activity (specific targets not detailed)

Key Structural and Functional Insights

Substituent Position and Electronic Effects :

  • The 2-bromo-5-methoxy pattern in the target compound contrasts with 4-trifluoromethoxy in VU0543334. The electron-withdrawing trifluoromethoxy group in VU0543336 may enhance binding to SUR2B by increasing electrophilicity, while bromine and methoxy in the target compound could modulate steric and electronic interactions differently .
  • Halogenation : Bromine at the 2-position (target compound) vs. 3-position (3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide) impacts spatial orientation and target selectivity. Halogens often improve metabolic stability and binding affinity .

N-Substituent Role :

  • The 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group in the target compound and VU0543336 is critical for SUR2B inhibition. The hydroxyl group may form hydrogen bonds with the target protein, while the trifluoromethyl group enhances lipophilicity and membrane permeability .

Biological Activity Trends: PCAF HAT Inhibition: Compounds with long 2-acylamino chains (e.g., 2-hexanoylamino) show moderate to high inhibition (~60–79%), suggesting that the target compound’s N-substituent could similarly influence enzyme binding . SUR2B Inhibition: VU0543336’s potency highlights the importance of the trifluoromethoxy group. The target compound’s methoxy group may reduce electronegativity but improve solubility .

Synthetic Accessibility :

  • Benzamides like the title compound are typically synthesized via coupling of substituted benzoyl chlorides with amines (e.g., 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine), as seen in analogous syntheses .

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